molecular formula C145H240N42O46S2 B13899284 Calcitrin; TCA; TCT; Thyrocalcitonin; Thyrocalcitonins

Calcitrin; TCA; TCT; Thyrocalcitonin; Thyrocalcitonins

Cat. No.: B13899284
M. Wt: 3371.8 g/mol
InChI Key: ZLUQVFUSLGBVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calcitonin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).

    Cleavage of the peptide: from the resin and removal of protecting groups using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of calcitonin often involves recombinant DNA technology. The gene encoding calcitonin is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Calcitonin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products

The major product of calcitonin synthesis is the peptide itself, which can be further modified or conjugated with other molecules for specific applications .

Scientific Research Applications

Calcitonin has a wide range of applications in scientific research, particularly in the fields of medicine and biology:

Mechanism of Action

Calcitonin exerts its effects by binding to specific receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits osteoclast activity, reducing the breakdown of bone and the release of calcium into the bloodstream. Calcitonin also decreases the reabsorption of calcium in the kidneys, leading to lower blood calcium levels .

Comparison with Similar Compounds

Calcitonin is part of a family of related peptide hormones, including:

    Amylin: Regulates plasma glucose levels by delaying gastric emptying and modulating glucagon secretion.

    Calcitonin Gene-Related Peptide (CGRP): Involved in vasodilation and pain transmission.

Calcitonin is unique in its primary role of regulating calcium and phosphate levels in the blood, whereas amylin and CGRP have broader metabolic and physiological effects .

Properties

Molecular Formula

C145H240N42O46S2

Molecular Weight

3371.8 g/mol

IUPAC Name

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C145H240N42O46S2/c1-66(2)48-89(173-139(228)111(72(13)14)182-136(225)100-64-235-234-63-82(148)119(208)161-74(16)118(207)176-97(60-188)134(223)171-93(52-70(9)10)130(219)178-99(62-190)135(224)185-114(77(19)193)142(231)179-100)120(209)157-58-106(199)162-83(28-21-23-43-146)121(210)168-92(51-69(7)8)129(218)177-98(61-189)133(222)166-86(37-40-103(149)196)123(212)164-88(39-42-108(201)202)124(213)170-91(50-68(5)6)128(217)172-94(54-80-56-154-65-159-80)131(220)163-84(29-22-24-44-147)122(211)169-90(49-67(3)4)127(216)165-87(38-41-104(150)197)126(215)184-113(76(18)192)141(230)175-96(53-79-33-35-81(195)36-34-79)143(232)187-47-27-32-102(187)137(226)167-85(30-25-45-155-145(152)153)125(214)183-112(75(17)191)140(229)174-95(55-109(203)204)132(221)181-110(71(11)12)138(227)158-57-105(198)160-73(15)117(206)156-59-107(200)180-115(78(20)194)144(233)186-46-26-31-101(186)116(151)205/h33-36,56,65-78,82-102,110-115,188-195H,21-32,37-55,57-64,146-148H2,1-20H3,(H2,149,196)(H2,150,197)(H2,151,205)(H,154,159)(H,156,206)(H,157,209)(H,158,227)(H,160,198)(H,161,208)(H,162,199)(H,163,220)(H,164,212)(H,165,216)(H,166,222)(H,167,226)(H,168,210)(H,169,211)(H,170,213)(H,171,223)(H,172,217)(H,173,228)(H,174,229)(H,175,230)(H,176,207)(H,177,218)(H,178,219)(H,179,231)(H,180,200)(H,181,221)(H,182,225)(H,183,214)(H,184,215)(H,185,224)(H,201,202)(H,203,204)(H4,152,153,155)

InChI Key

ZLUQVFUSLGBVHE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO)CC(C)C)CO

Origin of Product

United States

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